N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 3-methoxyphenyl acetamide moiety linked to a substituted pyrimidine ring. The pyrimidine core is functionalized with a 4-phenylpiperazine group at position 2 and a methoxyacetamide side chain at position 2. Notably, it was listed as a discontinued product in pharmaceutical catalogs, suggesting challenges in optimization or toxicity profiles during preclinical development .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-18-15-23(32-17-22(30)26-19-7-6-10-21(16-19)31-2)27-24(25-18)29-13-11-28(12-14-29)20-8-4-3-5-9-20/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKCOMQLYUTRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure consisting of:
- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Pyrimidine ring : Known for its role in various biological activities.
- Piperazine moiety : Often linked to central nervous system (CNS) effects.
Anticonvulsant Properties
Research indicates that this compound exhibits significant anticonvulsant activity. Preliminary studies have shown that it interacts with neuronal voltage-sensitive sodium channels, which are crucial for modulating excitability in neurons. This interaction suggests a mechanism similar to established antiepileptic drugs (AEDs) .
Table 1: Summary of Anticonvulsant Activity
| Compound Name | Mechanism of Action | Test Model | Efficacy |
|---|---|---|---|
| This compound | Sodium channel modulation | Maximal Electroshock (MES) | Moderate |
| Phenytoin | Sodium channel blockade | MES | High |
| Other derivatives (e.g., 3-trifluoromethyl anilides) | Varies | MES | Variable |
In animal models, the compound showed protection in the MES test, indicating its potential as an AED. However, it was noted that while it demonstrated activity, its efficacy was lower compared to classic AEDs like phenytoin .
Interaction with Neurotransmitter Systems
The compound's structural features suggest potential interactions with various neurotransmitter receptors. Studies have indicated that it may influence serotonin receptor systems, which play a critical role in mood regulation and anxiety disorders. This interaction could position the compound as a candidate for further investigation in treating mood disorders alongside its anticonvulsant properties .
Case Studies and Research Findings
A series of studies have evaluated the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance, derivatives with varying substitutions on the piperazine ring were assessed for their anticonvulsant efficacy. The results indicated that specific modifications significantly affected their biological activity, highlighting the importance of molecular structure in pharmacological outcomes .
Table 2: Structure-Activity Relationships
| Compound Name | Substitution Type | Biological Activity |
|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Chlorine on phenyl ring | Active in MES |
| N-(3-fluorophenyl)-2-(4-piperidinyl)acetamide | Fluorine substitution | Moderate activity |
| N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-piperidinyl)pyrimidin-4-yl]oxy}acetamide | Methoxy and piperidine | Potentially active |
Comparison with Similar Compounds
The following analysis compares N-(3-methoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide with structurally analogous compounds, focusing on structural modifications, physicochemical properties, and biological activity.
Structural Analogues with Piperazine/Piperidine Substitutions
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives generally exhibit stronger basicity and hydrogen-bonding capacity, which may enhance receptor binding compared to piperidine analogues .
- Aromatic Substituents : The 3-methoxyphenyl group in the target compound provides moderate electron-donating effects, whereas fluorophenyl () or trifluoromethylphenyl () groups enhance electron-withdrawing properties, affecting target selectivity .
Pyrimidine-Based Acetamides with Heterocyclic Modifications
- N-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-2-(4-((6-(methylamino)-pyrimidin-4-yl)oxy)phenyl)acetamide (Compound 15) : Incorporates a trifluoromethylphenyl group and ethylpiperazine. Demonstrated potent MNK kinase inhibition (IC50 = 12 nM) due to enhanced hydrophobic interactions. Comparatively, the target compound lacks the trifluoromethyl group, which may reduce affinity for kinase ATP pockets .
- N-(3-({2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl}oxy)phenyl)prop-2-enamide (WHO List 77) : Features a furopyrimidine core and acrylamide warhead. Designed for covalent binding to cysteine residues in kinases; irreversible mechanism contrasts with the reversible binding of the target compound .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | N-(2-fluorophenyl) Analogue | Azepane Derivative |
|---|---|---|---|
| LogP (Predicted) | 3.1 | 3.5 | 4.2 |
| Aqueous Solubility (µg/mL) | 12.4 | 8.7 | 5.3 |
| Plasma Protein Binding (%) | 89 | 92 | 94 |
Critical Notes:
- The target compound’s 3-methoxy group improves solubility compared to lipophilic CF3 or azepane-containing derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
